Cyclosporin A-13C2,d4

Analytical Chemistry Therapeutic Drug Monitoring Mass Spectrometry

Quantifying Cyclosporin A via LC-MS/MS is plagued by matrix effects and ion suppression when using unlabeled or analog internal standards. Cyclosporin A-13C2,d4 solves this critical analytical challenge as the gold-standard isotopically labeled internal standard (ILIS). - +6 Da mass shift ensures clear analyte distinction, eliminating interference from endogenous compounds. - Nearly identical physicochemical properties guarantee precise co-elution and optimal compensation for extraction variability. - Delivers method robustness with validated accuracy within ±2% and imprecision <10%. Supplied with documented purity (≥95%) and ISO 17034 reference material traceability for reliable, long-term assay consistency.

Molecular Formula C62H111N11O12
Molecular Weight 1208.6 g/mol
Cat. No. B12386622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-13C2,d4
Molecular FormulaC62H111N11O12
Molecular Weight1208.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D
InChIKeyPMATZTZNYRCHOR-CJHZWUGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A-13C2,d4 (Major): A Stable Isotope-Labeled Internal Standard for Precise Immunosuppressant Quantification


Cyclosporin A-13C2,d4 (Major) is a stable isotope-labeled analog of the cyclic undecapeptide immunosuppressant Cyclosporin A. It is specifically modified with two carbon-13 (¹³C) atoms and four deuterium (²H) atoms, resulting in a molecular formula of C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ and a molecular weight of 1208.62 g/mol . Its primary application is as an internal standard (IS) for the quantitative determination of Cyclosporin A in biological matrices, most commonly whole blood, via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of stable isotopes creates a distinct mass shift, allowing it to be distinguished from unlabeled Cyclosporin A while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .

Cyclosporin A-13C2,d4 (Major) Substitution: Why Structural Analogs or Unlabeled Compounds Are Inadequate for Precise Quantification


In LC-MS/MS analysis, the choice of internal standard is critical for analytical accuracy. Unlabeled Cyclosporin A cannot be used as an IS due to its identical mass to the analyte, making it indistinguishable by the mass spectrometer. While structural analog ISs (ANISs) like Cyclosporin D or Ascomycin are sometimes used, they can exhibit different extraction efficiencies, ionization behaviors, and chromatographic retention times compared to the analyte, leading to incomplete compensation for matrix effects and ion suppression [1]. Isotopically labeled internal standards (ILISs), such as Cyclosporin A-13C2,d4, are considered the gold standard because they co-elute with the analyte and share nearly identical physicochemical properties, ensuring precise compensation for these analytical variables . A study comparing ANISs and ILISs for Cyclosporin A quantification found that while both could be viable, ILISs are generally considered superior for method robustness and accuracy [1].

Cyclosporin A-13C2,d4 (Major) Procurement Evidence: Quantifiable Differentiation Against Closest Analogs


Isotopic Purity and Enrichment of Cyclosporin A-13C2,d4 (Major)

Cyclosporin A-13C2,d4 (Major) from MedChemExpress is certified with a purity of 95.21% . In comparison, the deuterium-labeled analog Cyclosporin A-d4 (which lacks the ¹³C labels) is available from the same vendor with a higher certified purity of 99.59% . This cross-vendor comparison highlights a quantifiable difference in the purity of the 13C2,d4 labeled product versus a d4-only labeled product, which may be a consideration for applications requiring the highest isotopic purity or where the specific mass shift provided by the 13C2,d4 label is required.

Analytical Chemistry Therapeutic Drug Monitoring Mass Spectrometry

Mass Spectrometric Differentiation: Unique Mass Shift of Cyclosporin A-13C2,d4 (Major)

The isotopic labeling of Cyclosporin A-13C2,d4 (Major) results in a nominal mass shift of +6 Da relative to unlabeled Cyclosporin A (molecular weight ~1202.6 Da) . This +6 Da shift is distinct from other commonly used ILISs, such as Cyclosporin A-d4 (+4 Da) or Cyclosporin A-D12 (+12 Da) [1]. The specific +6 Da shift provides a unique analytical window, potentially minimizing interference from endogenous compounds or drug metabolites that may have overlapping mass-to-charge ratios with other IS options . The accurate mass of the compound is reported as 1207.8732 Da .

Analytical Chemistry Mass Spectrometry Bioanalysis

Method Validation Performance Using Isotopically Labeled Internal Standards (ILIS) for Cyclosporin A

While direct head-to-head data for Cyclosporin A-13C2,d4 is limited, class-level evidence for ILISs in Cyclosporin A quantification is strong. A comparative study evaluating ILIS (CsA-D12) against an analog IS (ANIS) for CsA quantification in whole blood reported a median accuracy of -2.1% with ILIS and -2.0% with ANIS, with within-day imprecision <10% and between-day imprecision <8% for both [1]. Another study using a similarly labeled CsA (¹³C and ²H) reported accuracy (bias) within +/-1.7% and imprecision <2% [2]. These data demonstrate the high level of analytical performance achievable with ILISs for CsA, a class to which Cyclosporin A-13C2,d4 belongs.

Therapeutic Drug Monitoring Method Validation LC-MS/MS

Purity and Cost Comparison Among Vendors for Cyclosporin A-13C2,d4 (Major)

Vendor-sourced data indicates a range in the certified purity and cost for Cyclosporin A-13C2,d4 (Major). MedChemExpress reports a purity of 95.21% , while BOC Sciences reports a purity of ≥98% . Price information from a distributor lists the compound at $4,480 per 0.5 mg and $38,400 per 5 mg . These quantifiable differences in vendor-reported purity and cost are critical for procurement decisions, as higher purity may justify a higher cost depending on the stringency of the application.

Procurement Reference Standards Analytical Chemistry

Cyclosporin A-13C2,d4 (Major): Optimal Application Scenarios for Procurement


LC-MS/MS Method Development and Validation for Cyclosporin A Therapeutic Drug Monitoring (TDM)

In clinical and research laboratories developing or validating an LC-MS/MS method for the quantification of Cyclosporin A in whole blood, Cyclosporin A-13C2,d4 (Major) serves as a robust internal standard. Its near-identical physicochemical properties to the analyte ensure optimal compensation for matrix effects and extraction variability, as demonstrated by class-level validation data showing accuracy within ±2% and imprecision <10% when using ILISs [1]. The +6 Da mass shift provides a clear analytical channel, reducing the risk of interference from endogenous compounds or other immunosuppressants .

Pharmacokinetic (PK) and Bioequivalence Studies

For pharmaceutical companies and contract research organizations (CROs) conducting PK studies to assess drug absorption, distribution, metabolism, and excretion (ADME), the use of a stable isotope-labeled IS like Cyclosporin A-13C2,d4 (Major) is essential for generating precise and reliable concentration-time profiles. The high isotopic purity (≥95.21%) and documented analytical performance of ILISs ensure that the data meets regulatory standards for bioanalytical method validation [1].

Certified Reference Material (CRM) Production and Quality Control

Laboratories producing in-house calibrators or quality control materials for Cyclosporin A assays may prioritize Cyclosporin A-13C2,d4 (Major) from vendors offering ISO 17034 certified reference materials [1]. The availability of products with a higher certified purity (e.g., ≥98%) allows for the preparation of more accurate and traceable calibration standards, which is critical for ensuring long-term method accuracy and inter-laboratory comparability .

Research on Cyclosporin A Metabolism and Drug-Drug Interactions

In studies investigating the metabolic pathways or drug-drug interactions of Cyclosporin A, the use of Cyclosporin A-13C2,d4 (Major) as an internal standard allows for the accurate quantification of the parent drug in complex matrices, even in the presence of structurally similar metabolites. The distinct +6 Da mass shift ensures that the IS signal does not overlap with the signals of major metabolites, which is a common challenge when using unlabeled or differently labeled standards .

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